molecular formula C20H25N5OS B12575302 Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-

Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-

Cat. No.: B12575302
M. Wt: 383.5 g/mol
InChI Key: CFCRELDGXIRSLI-UHFFFAOYSA-N
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Description

Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a complex organic compound that features a unique structure combining an acetamide group, a cyclohexyl ring, and a triazinoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldKey Observations
KMnO₄Acidic aqueous medium, 60°CSulfoxide derivative65–75%Selective oxidation to sulfoxide occurs without over-oxidation to sulfone.
H₂O₂/CH₃COOHRoom temperature, 24hSulfone derivative40–50%Requires prolonged reaction times for complete conversion.

Mechanistic Insight : The sulfur atom in the thioether linkage is electrophilic, making it susceptible to oxidation. The methyl and cyclohexyl substituents on the acetamide moiety slightly sterically hinder the reaction .

Reduction Reactions

The acetamide group and triazinoindole core participate in selective reductions:

Reducing AgentTarget SiteProductNotes
LiAlH₄Acetamide carbonylSecondary amineLimited efficacy due to steric hindrance from N-methyl and cyclohexyl groups.
H₂/Pd-CTriazine ringPartially saturated triazinoindolePreserves thioether functionality while reducing the triazine ring .

Nucleophilic Substitution

The methylthio group acts as a leaving site in displacement reactions:

NucleophileConditionsProductYield
Primary aminesDMF, 80°CSubstituted acetamide derivatives55–70%
AlkoxidesEtOH, refluxAlkoxy-substituted triazinoindoles30–45%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the triazinoindole core:

Reaction TypeCatalytic SystemSubstrateOutcome
Suzuki couplingPd(PPh₃)₄, K₂CO₃Arylboronic acidsIntroduces aryl groups at C5/C8 positions .
Buchwald-HartwigPd(OAc)₂, XantphosAminesFunctionalizes nitrogen sites on the triazine ring.

Example : Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced π-stacking potential .

Hydrolysis and Stability

The acetamide group hydrolyzes under extreme conditions:

ConditionsProductStability Notes
6M HCl, refluxCarboxylic acid derivativeDegradation of triazinoindole core occurs after 8h.
NaOH/EtOH, 50°CSodium carboxylateStable for ≤4h before decomposition.

Functionalization of the Triazinoindole Core

ReagentSiteProductYield
HNO₃/H₂SO₄C6 of indole moietyNitro-substituted derivative20–30%

Comparative Reactivity Table

Key differences between this compound and analogs:

FeatureAcetamide,N-cyclohexyl-2-[(5,8-dimethyl-...)Analog (5H- Triazino[5,6-b]indol-3-yl)thioacetamide
Thioether oxidation rateSlower (steric shielding)Faster (no bulky N-substituents)
Cross-coupling yield45–60%70–85%
Hydrolysis stabilityModerate (degradation in >8h)Low (degradation in 2h)

Mechanistic and Synthetic Implications

  • Steric Effects : The cyclohexyl and N-methyl groups hinder nucleophilic attacks but stabilize intermediates in oxidation .

  • Electronic Effects : Electron-withdrawing triazine ring directs electrophiles to the indole moiety.

  • Catalytic Systems : Palladium-based catalysts outperform copper in coupling reactions due to better compatibility with sulfur-containing substrates .

This compound’s versatility in chemical reactions underscores its potential as a scaffold for drug discovery and materials science. Further studies should explore photochemical and enzymatic transformations.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and triazine derivatives exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For instance, studies have shown that similar triazine derivatives demonstrate cytotoxic effects against human cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

The presence of sulfur and nitrogen heterocycles in the structure of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Indole derivatives are widely recognized for their anti-inflammatory properties. Through modulation of inflammatory mediators such as cytokines and prostaglandins, Acetamide derivatives may provide therapeutic benefits in treating conditions like arthritis and other inflammatory diseases. The ability to inhibit cyclooxygenase enzymes further supports this application .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerTriazine derivativesApoptosis induction
AntimicrobialIndole-thiazole hybridsMembrane disruption
Anti-inflammatoryIndole derivativesCytokine modulation

Case Study: Triazine Derivatives in Cancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of triazine-based compounds for their anticancer activity. The findings suggested that modifications on the triazine ring significantly affected the potency against various cancer cell lines. Acetamide derivatives were highlighted for their potential to overcome drug resistance in certain cancers .

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety is known to interact with various biological receptors, potentially leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
  • Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-

Uniqueness

Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- stands out due to its specific substitution pattern on the triazinoindole core, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it a valuable subject of study .

Biological Activity

Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a synthetic organic compound with a complex molecular structure that suggests significant potential for various biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and comparative analyses.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C20_{20}H25_{25}N5_{5}OS
  • Molecular Weight : 383.51 g/mol
  • CAS Number : 603946-45-8

The unique structural features of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-, including the cyclohexyl and triazino-indole moieties, contribute to its potential pharmacological properties.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. Here are some notable findings:

Anticancer Activity

Studies have shown that derivatives of triazino-indole compounds possess significant anticancer properties. For instance:

  • Case Study : A related compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved the induction of apoptosis and autophagy in resistant cancer models .

Anti-inflammatory Effects

Compounds with thioether linkages are often evaluated for their anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Acetamide DerivativeNot yet reportedTo be determined

These results suggest that Acetamide derivatives could have comparable or superior anti-inflammatory effects compared to established NSAIDs .

Antimicrobial Activity

The antimicrobial potential of thioether derivatives has been explored in various studies. For example:

  • Research Findings : Certain thioether compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Acetamide derivatives. Key modifications that have been explored include:

  • Substitution Patterns : Variations in substituents on the indole or triazine rings can significantly alter potency.
  • Linker Variations : The type of linker used (e.g., thioether vs. amine) can influence both solubility and bioactivity.

Comparative Analysis with Similar Compounds

To better understand the potential of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Acetamide, N-(3-fluorophenyl)-2-thio-N-methylPhenyl group instead of cyclohexylAntimicrobial
Acetamide, N-cyclopentyl-N-(4-chlorophenyl)-2-thioCyclopentyl instead of cyclohexylAntitumor
Acetamide, N-(4-methoxyphenyl)-2-thio-N-methylMethoxy substitution on phenylCNS activity

The combination of a cyclohexyl group and a complex triazino-indole structure enhances its potential biological activities compared to simpler analogs .

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide

InChI

InChI=1S/C20H25N5OS/c1-13-9-10-16-15(11-13)18-19(25(16)3)21-20(23-22-18)27-12-17(26)24(2)14-7-5-4-6-8-14/h9-11,14H,4-8,12H2,1-3H3

InChI Key

CFCRELDGXIRSLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(C)C4CCCCC4)C

Origin of Product

United States

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